molecular formula C23H17NO4 B14523224 4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one CAS No. 62762-83-8

4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14523224
CAS No.: 62762-83-8
M. Wt: 371.4 g/mol
InChI Key: ALTYFKVNLQKIIW-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a benzyl group, and a phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with benzylamine, followed by cyclization with phenyl isocyanate under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one: shares structural similarities with other benzodioxole and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62762-83-8

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C23H17NO4/c25-23-24(14-16-7-3-1-4-8-16)21(22(28-23)17-9-5-2-6-10-17)18-11-12-19-20(13-18)27-15-26-19/h1-13H,14-15H2

InChI Key

ALTYFKVNLQKIIW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC(=O)N3CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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